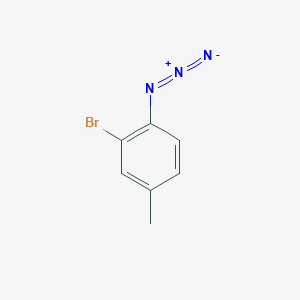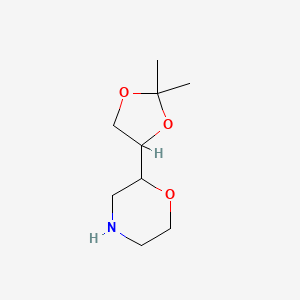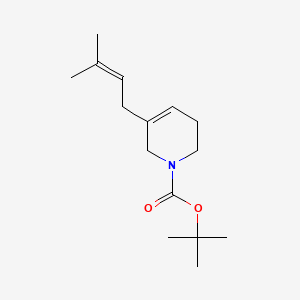
tert-butyl 5-(3-methylbut-2-en-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 5-(3-methylbut-2-en-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of dihydropyridines Dihydropyridines are known for their wide range of applications, particularly in medicinal chemistry as calcium channel blockers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(3-methylbut-2-en-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves the following steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.
Introduction of the 3-methylbut-2-en-1-yl Group: This step involves the alkylation of the dihydropyridine ring with a suitable alkylating agent, such as 3-methylbut-2-en-1-yl bromide, under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction of the dihydropyridine ring can yield tetrahydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine or ester derivatives.
科学研究应用
Tert-butyl 5-(3-methylbut-2-en-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a calcium channel blocker, which can be useful in studying cellular processes involving calcium ions.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its calcium channel blocking properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of tert-butyl 5-(3-methylbut-2-en-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate primarily involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to a decrease in intracellular calcium levels. This action can result in vasodilation and reduced cardiac workload, making it useful in the treatment of hypertension and angina.
相似化合物的比较
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Felodipine: Similar in structure and function to nifedipine and amlodipine.
Uniqueness
Tert-butyl 5-(3-methylbut-2-en-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its tert-butyl ester group and 3-methylbut-2-en-1-yl substituent may influence its solubility, stability, and interaction with biological targets.
属性
分子式 |
C15H25NO2 |
|---|---|
分子量 |
251.36 g/mol |
IUPAC 名称 |
tert-butyl 5-(3-methylbut-2-enyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H25NO2/c1-12(2)8-9-13-7-6-10-16(11-13)14(17)18-15(3,4)5/h7-8H,6,9-11H2,1-5H3 |
InChI 键 |
MIAWBGLSZMNENA-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=CCCN(C1)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



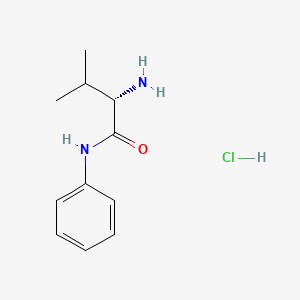
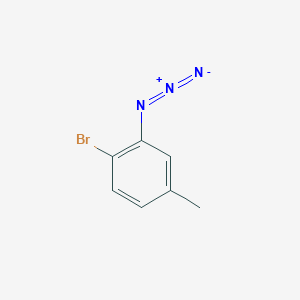



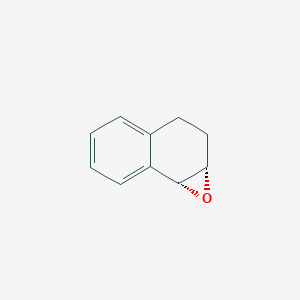
![1-Methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12312923.png)
![6-[(Ethylamino)methyl]piperidin-2-one](/img/structure/B12312924.png)
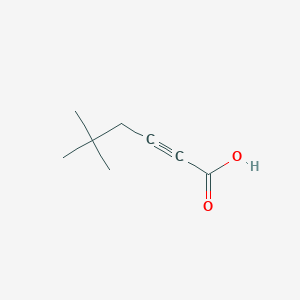

![rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans](/img/structure/B12312958.png)
